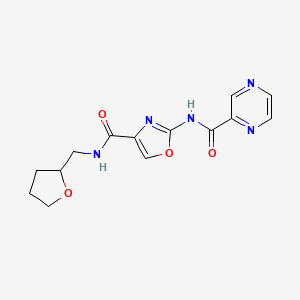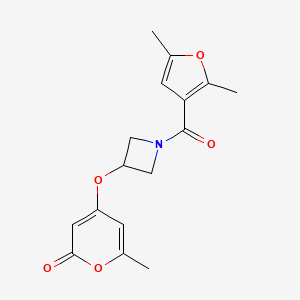
N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. The compound’s structure suggests potential efficacy against a variety of microbial pathogens. It could be particularly useful in combating drug-resistant strains, where traditional antibiotics are failing. Research indicates that imidazole compounds can act as potent antibacterial and antifungal agents .
Anticancer Therapeutics
The presence of both imidazole and indole moieties in the compound suggests a likelihood of antitumor activity. Imidazole-containing compounds have been associated with the inhibition of cancer cell growth and could be used in the synthesis of novel anticancer drugs. The compound could be investigated for its efficacy against specific types of cancer cells .
Anti-inflammatory Agents
Imidazole derivatives are known to exhibit anti-inflammatory properties. This compound could be explored as a potential treatment for chronic inflammatory diseases. Its effectiveness in reducing inflammation could be assessed through preclinical trials involving animal models .
Antiviral Applications
Given the broad spectrum of biological activities of imidazole derivatives, there is a possibility that this compound could exhibit antiviral properties. It could be tested against various viral infections, potentially offering a new avenue for antiviral drug development .
Neuroprotective Effects
The indole moiety is often associated with neuroprotective effects. This compound could be researched for its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s. It might help in reducing neurodegeneration and improving cognitive functions .
Enzyme Inhibition
Imidazole compounds can act as inhibitors for certain enzymes. This compound could be studied for its inhibitory effects on enzymes that are relevant in disease pathways, such as those involved in metabolic disorders or infectious diseases .
Molecular Sensing
The structural complexity of the compound suggests potential use in molecular sensing. It could be part of a sensor system that detects specific biological or chemical substances. Its fluorescence properties could be particularly useful in creating sensitive and selective sensors .
Drug Development Synthon
The compound’s imidazole core is a valuable synthon in drug development. It could be used as a building block for synthesizing a wide range of pharmacologically active molecules. Its versatility in chemical reactions makes it an important compound in medicinal chemistry .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various targets such as (1,4,7,11-tetraazacyclododecane)zinc (ii) and the gibberellin biosynthesis pathway .
Mode of Action
Related compounds have been shown to inhibit microtubule assembly formation and increase emission intensity by reversible coordination .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, related compounds have been shown to selectively and sequentially activate carbon–nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites .
Result of Action
The compound’s action results in various molecular and cellular effects. For example, related compounds have been shown to effectively inhibit microtubule assembly formation and increase emission intensity by reversible coordination .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been noted that similar substances are very toxic to aquatic life and have long-lasting effects . Additionally, the activities of related compounds as growth retardants were examined with a rice seedling assay and the cell-free system .
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-5-7-17(8-6-16)26-12-11-25(21(26)28)14-20(27)23-10-9-15-13-24-19-4-2-1-3-18(15)19/h1-8,13,24H,9-12,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUREFVHLWKJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile](/img/structure/B2990317.png)
![(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990318.png)
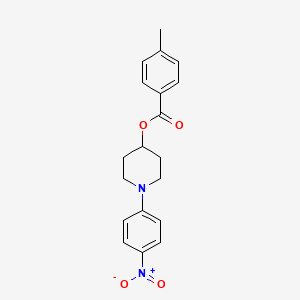
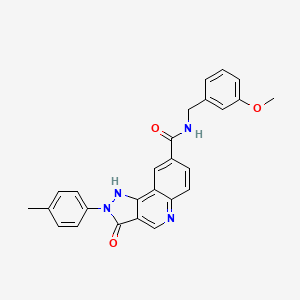
![4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol](/img/structure/B2990323.png)

![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3-methyl-1-adamantyl)methanone](/img/structure/B2990325.png)
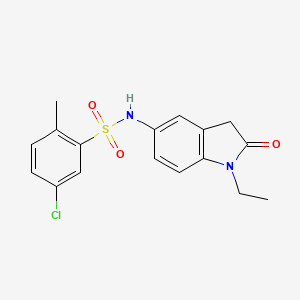
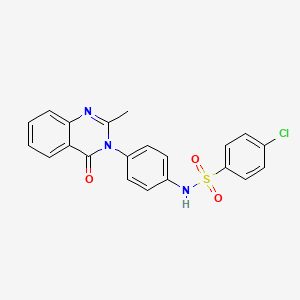
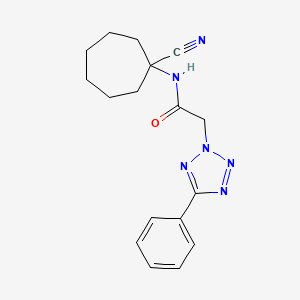
![5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2990332.png)
